2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (CAS 17512-88-8): A Definitive Guide to Isothiazole Synthesis and Advanced Heterocyclic Applications
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (CAS 17512-88-8): A Definitive Guide to Isothiazole Synthesis and Advanced Heterocyclic Applications
Executive Summary & Structural Significance
In the realm of advanced organic synthesis and drug development, 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (CAS 17512-88-8), commonly referred to as α-Tosyloxyiminobenzyl cyanide , is a highly specialized bi-electrophilic synthon. Structurally, it features an oxime sulfonate coupled with an adjacent nitrile group.
The true power of this molecule lies in its reactivity profile. The attachment of the highly electron-withdrawing tosylate group to the oxime oxygen induces a polarity reversal (umpolung) of the imine nitrogen. Instead of acting as a nucleophile, the nitrogen becomes a potent electrophilic center. This unique property makes CAS 17512-88-8 an indispensable reagent for the construction of 1,2-thiazoles (isothiazoles) via the classical , serving as a foundational building block for kinase inhibitors, bioisosteres, and fluorescent nucleoside analogs.
Physicochemical Profiling
Understanding the physical parameters of CAS 17512-88-8 is critical for maintaining its stability, as the oxime sulfonate is sensitive to premature hydrolysis under strongly basic or aqueous conditions.
| Property | Value |
| Chemical Name | 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile |
| CAS Number | 17512-88-8 |
| Molecular Formula | C₁₅H₁₂N₂O₃S |
| Molecular Weight | 300.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Ethanol, DCM, DMF; Insoluble in Water |
| Reactivity Profile | Bi-electrophile (Electrophilic Nitrogen & Nitrile Carbon) |
Mechanistic Masterclass: The Gewald-Bellmann Cyclization
The synthesis of 4-amino-3-phenylisothiazoles from CAS 17512-88-8 is a masterclass in cascade reactivity. The mechanism relies on a highly orchestrated sequence of nucleophilic substitution followed by an intramolecular Thorpe-Ziegler cyclization.
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Electrophilic Amination (N-S Bond Formation): The reaction initiates when a soft nucleophile, such as a thiolate (generated from ethyl thioglycolate via a non-nucleophilic base like triethylamine), attacks the electrophilic oxime nitrogen. This triggers the cleavage of the weak N-O bond and the expulsion of the tosylate leaving group, forming a transient sulfenimine intermediate.
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Thorpe-Ziegler Cyclization: The base then deprotonates the activated methylene group of the thioglycolate moiety, generating a carbanion. This carbanion attacks the adjacent, highly electrophilic nitrile carbon (C≡N) in a 5-exo-dig cyclization, forming the 5-membered isothiazole ring.
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Aromatization: The resulting exocyclic imine rapidly tautomerizes to an aromatic amino group, yielding the thermodynamically stable 4-amino-3-phenylisothiazole derivative.
Gewald-Bellmann synthesis mechanism for isothiazoles via Thorpe-Ziegler cyclization.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol for the synthesis of Ethyl 4-amino-3-phenylisothiazole-5-carboxylate incorporates physical and chemical self-validation checks.
Objective: High-yield cyclization of CAS 17512-88-8. Scale: 10 mmol
Step-by-Step Methodology:
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Dissolution & Activation: Suspend CAS 17512-88-8 (3.00 g, 10 mmol) in 25 mL of absolute ethanol in a flame-dried 100 mL round-bottom flask. Stir at 0°C under an inert argon atmosphere.
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Nucleophile Introduction: Add ethyl thioglycolate (1.15 mL, 10.5 mmol) dropwise.
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Self-Validation Check: The mixture should remain a suspension. No immediate reaction or color change should occur without base activation, confirming the stability of the oxime sulfonate.
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Base-Promoted Cyclization: Slowly add triethylamine (Et₃N) (1.53 mL, 11 mmol) dropwise over 15 minutes.
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Causality: Et₃N is chosen as a non-nucleophilic base to deprotonate the thiol without competing for the electrophilic oxime nitrogen. Gradual addition prevents the exothermic dimerization of the thiolate.
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Self-Validation Check: The solution will transition to a clear, pale yellow liquid as the thiolate reacts. Shortly after, a dense white precipitate of triethylammonium tosylate (Et₃N·HOTs) will form, serving as an internal physical indicator that the N-O bond cleavage and tosylate expulsion have successfully occurred.
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Thorpe-Ziegler Maturation: Remove the ice bath and allow the reaction to stir at 25°C for 2 hours.
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Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) will disappear, replaced by a highly UV-active product spot (Rf ~0.4) that stains positive (brown/orange) with ninhydrin, confirming the presence of the newly formed aromatic amine.
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Isolation & Purification: Quench the reaction by pouring it into 30 mL of ice water. The product will precipitate as an off-white solid. Filter, wash with cold water (2 x 10 mL) to remove the Et₃N·HOTs salt, and dry under vacuum.
Quantitative Yield Data Across Thiol Variations
The versatility of CAS 17512-88-8 allows for the synthesis of various 5-substituted isothiazoles by simply altering the active methylene thiol.
| Thiol Reactant | Base | Solvent | Time (h) | Isothiazole Product | Yield (%) |
| Ethyl thioglycolate | Et₃N | Ethanol | 2.0 | Ethyl 4-amino-3-phenylisothiazole-5-carboxylate | 85 |
| Methyl thioglycolate | Et₃N | Methanol | 2.0 | Methyl 4-amino-3-phenylisothiazole-5-carboxylate | 82 |
| Thioglycolamide | NaOEt | Ethanol | 3.0 | 4-Amino-3-phenylisothiazole-5-carboxamide | 76 |
| Mercaptoacetonitrile | Et₃N | Ethanol | 2.5 | 4-Amino-3-phenylisothiazole-5-carbonitrile | 71 |
Applications in Advanced Drug Development
Beyond basic heterocyclic synthesis, the isothiazole core generated from CAS 17512-88-8 is a privileged scaffold in modern pharmacology and chemical biology.
Emissive RNA Alphabets & Nucleoside Surrogates: Traditional purines (adenine, guanine) are non-fluorescent, making the biophysical tracking of RNA challenging. Researchers have utilized the Gewald-Bellmann cyclization of α-tosyloxyimino cyanides to construct isothiazolo[4,3-d]pyrimidines . As detailed in authoritative studies from the and , these isothiazole-derived purine mimics are isomorphic to natural nucleosides but possess highly emissive fluorescent properties. This allows for the non-destructive, real-time tracking of RNA folding and enzymatic deamination assays.
Workflow from CAS 17512-88-8 to advanced isothiazolo[4,3-d]pyrimidine drug scaffolds.
References
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Gewald, K., & Bellmann, P. (1979). "Synthese von 4-Aminoisothiazolen aus α-Tosyloxyiminonitrilen." Liebigs Annalen der Chemie, 1979(10), 1534–1546. URL:[Link][1]
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Shin, D., et al. (2015). "Chemical Mutagenesis of an Emissive RNA Alphabet." Journal of the American Chemical Society, 137(45), 14502–14507. URL:[Link] [2]
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Ludford, P. T., et al. (2017). "Expanding a fluorescent RNA alphabet: synthesis, photophysics and utility of isothiazole-derived purine nucleoside surrogates." Organic & Biomolecular Chemistry, 15(7), 1622-1632. URL:[Link] [3]
